

Technical Guide: Spectral Analysis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-5-Fluoropyridine-3-carbaldehyde
Cat. No.:	B113096

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a predictive overview of the spectral characteristics of **2-Chloro-5-Fluoropyridine-3-carbaldehyde**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental data, this guide presents hypothetical, yet structurally consistent, spectral data based on the analysis of analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Molecular Structure

IUPAC Name: **2-chloro-5-fluoropyridine-3-carbaldehyde** Chemical Formula: C₆H₃ClFNO
Molecular Weight: 159.55 g/mol CAS Number: 851484-95-2

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and have not been experimentally verified. This information is intended for illustrative and predictive purposes.

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to the aldehydic proton signal.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~10.1 - 10.3	Singlet (s)	-	Aldehyde proton (-CHO)
~8.6 - 8.8	Doublet (d)	~2.5 - 3.0	Proton at C6
~8.0 - 8.2	Doublet of doublets (dd)	~8.0 - 8.5, ~2.5 - 3.0	Proton at C4

2.2. ^{13}C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

The ^{13}C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The aldehydic carbon will be significantly downfield.

Chemical Shift (δ) ppm	Assignment
~188 - 192	Aldehyde Carbonyl (C=O)
~158 - 162 (d)	C5 (bearing Fluorine)
~150 - 154	C2 (bearing Chlorine)
~148 - 152 (d)	C6
~135 - 139	C3
~122 - 126 (d)	C4

2.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl group and various vibrations from the substituted aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3100	Medium	Aromatic C-H stretch
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700 - 1720	Strong	Carbonyl (C=O) stretch
~1580 - 1600	Medium-Strong	Aromatic C=C and C=N stretching
~1400 - 1450	Medium	Aromatic ring vibrations
~1200 - 1250	Strong	C-F stretch
~700 - 800	Strong	C-Cl stretch

2.4. MS (Mass Spectrometry) - Electron Ionization (EI)

The mass spectrum under electron ionization is expected to show a prominent molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in isotopic peaks (M+2) with an approximate 3:1 ratio of intensity.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment
159/161	~80	[M] ⁺ (Molecular ion)
158/160	~100	[M-H] ⁺
130/132	~40	[M-CHO] ⁺
95	~30	[M-CHO-Cl] ⁺

Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-5-Fluoropyridine-3-carbaldehyde** is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

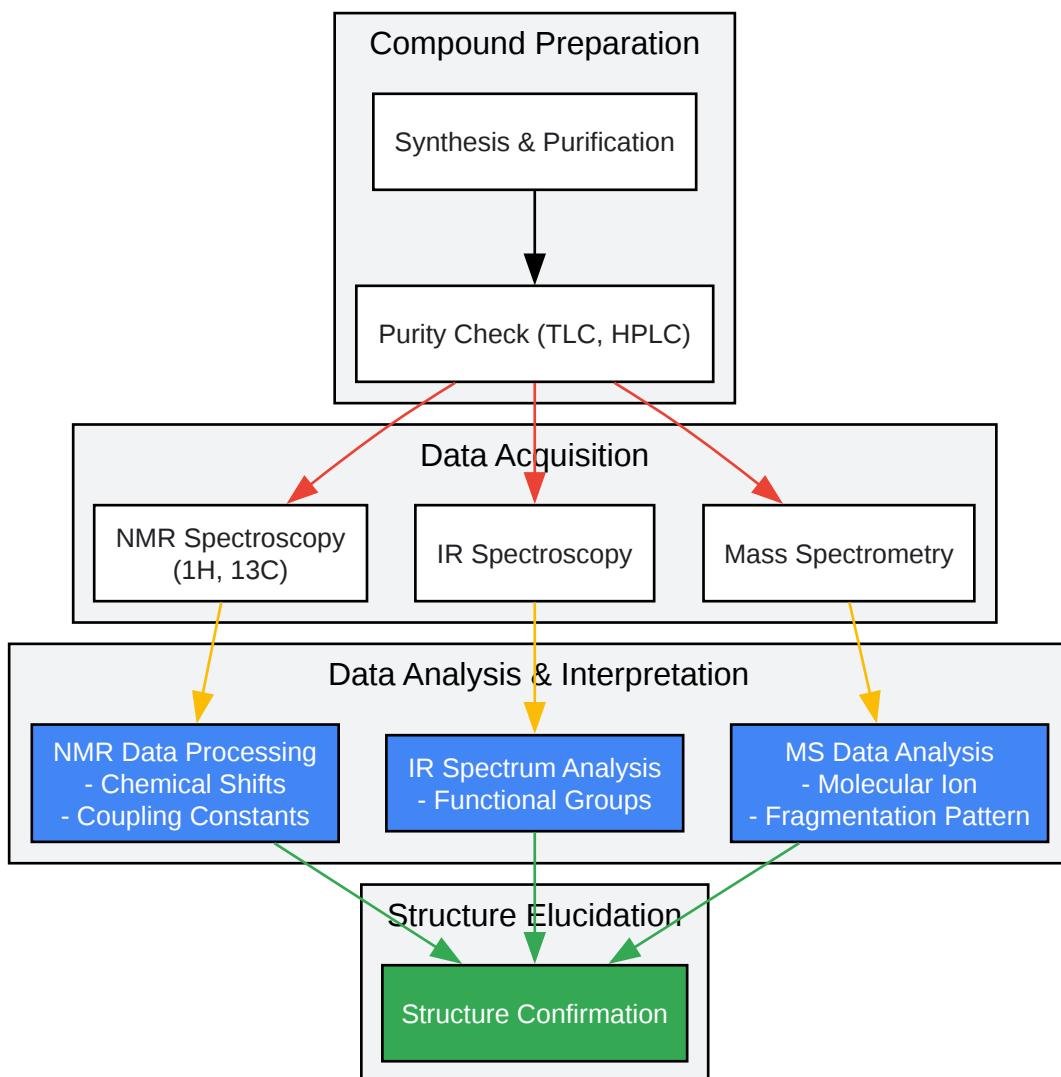
(DMSO-d₆).^[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are co-added.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a spectral width of about 250 ppm. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons, and several thousand scans are typically accumulated to achieve a good signal-to-noise ratio.

3.2. Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.^[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.^[2]
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Acquisition: A background spectrum of the clean, empty sample compartment is first recorded.^[3] The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3. Mass Spectrometry (MS)


- Sample Introduction: For a volatile solid, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
- Instrumentation: An electron ionization (EI) mass spectrometer is utilized.^{[4][5]}
- Ionization: The sample molecules in the gas phase are bombarded with a beam of electrons, typically with an energy of 70 eV.^{[4][5]} This causes ionization and fragmentation of the

molecule.

- Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a novel chemical entity like **2-Chloro-5-Fluoropyridine-3-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.latech.edu [chem.latech.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Chloro-5-Fluoropyridine-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113096#2-chloro-5-fluoropyridine-3-carbaldehyde-spectral-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com